molecular formula C8H3BrN2O4 B1529925 4-Bromo-3-cyano-2-nitrobenzoic acid CAS No. 1805572-40-0

4-Bromo-3-cyano-2-nitrobenzoic acid

Cat. No.: B1529925
CAS No.: 1805572-40-0
M. Wt: 271.02 g/mol
InChI Key: LCEZOUJGYDSJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-cyano-2-nitrobenzoic acid is a substituted benzoic acid derivative with a bromine atom at the para-position (C4), a cyano group at the meta-position (C3), and a nitro group at the ortho-position (C2). The bromine atom enhances electrophilic reactivity, the nitro group contributes to electron-withdrawing effects, and the cyano group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acid derivatives).

Properties

IUPAC Name

4-bromo-3-cyano-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)7(11(14)15)5(6)3-10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZOUJGYDSJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Acidity: The nitro group at C2 in this compound significantly enhances acidity compared to 4-bromobenzoic acid due to its strong electron-withdrawing nature. The cyano group further amplifies this effect.
  • Reactivity: The presence of both nitro and cyano groups may enable dual reactivity in nucleophilic aromatic substitution (Br at C4) and cyano-group transformations (e.g., hydrolysis to amides or acids).
2.2. Crystallographic and Hydrogen-Bonding Behavior
  • Hydrogen-bonding motifs: Nitro and carboxylic acid groups often form robust hydrogen-bonded networks in crystals, as seen in patterns analyzed by Bernstein et al. . For example, nitro groups typically act as acceptors, while carboxylic acids serve as donors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.